molecular formula C20H21N3O3S B10987997 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10987997
M. Wt: 383.5 g/mol
InChI Key: FQJGKTNXRYNVCK-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-1H-indole-2-carboxamide, also known by its chemical formula C10H14N2O4S2, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes::

    Buchwald–Hartwig Amination:

    Other Methods:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. research and development in this area continue to evolve.

Chemical Reactions Analysis

Reactivity::

    Oxidation: and reactions are possible due to the presence of functional groups.

    Substitution: reactions can occur at the phenyl ring or the thiazinane moiety.

Common Reagents and Conditions::

    Palladium catalysts: (e.g., RuPhos) play a crucial role in cross-coupling reactions.

    Nucleophiles: (e.g., N-acetylpiperazine) participate in amination reactions.

Major Products::

Scientific Research Applications

    Chemistry: Investigating novel synthetic methodologies and exploring reactivity patterns.

    Biology: Studying the compound’s interactions with biological systems.

    Medicine: Assessing its potential as a drug candidate.

    Industry: Exploring applications in materials science and catalysis.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

  • While detailed information on similar compounds is scarce, further research can highlight its uniqueness.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O3S/c1-22-18-7-3-2-6-15(18)14-19(22)20(24)21-16-8-10-17(11-9-16)23-12-4-5-13-27(23,25)26/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,21,24)

InChI Key

FQJGKTNXRYNVCK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O

Origin of Product

United States

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